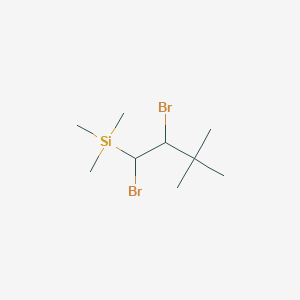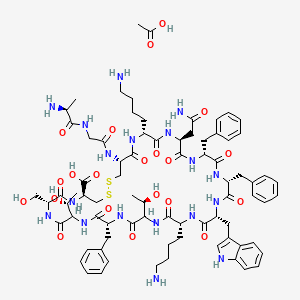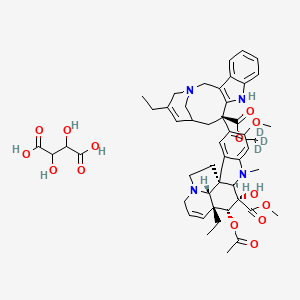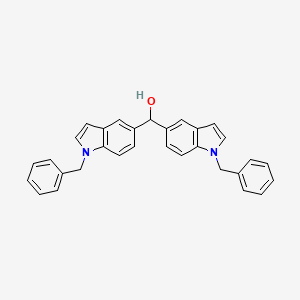
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol is a research chemical with the molecular formula C12H15NO2S and a molecular weight of 237.32. This compound is part of the phenol family and is characterized by the presence of a methoxy group, a thiocyanate group, and a methyl group attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol typically involves the reaction of 4-methoxyphenol with 2-methyl-2-thiocyanatopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiocyanate group can be reduced to form a thiol or an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)benzoic acid.
Reduction: 4-Methoxy-2-(2-methyl-1-thiolpropan-2-yl)phenol.
Substitution: 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)-5-nitrophenol, 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)-5-sulfonylphenol.
Scientific Research Applications
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Similar in structure but with a dioxolane group instead of a thiocyanate group.
4-Methoxy-2-methylaniline: Similar in structure but with an aniline group instead of a thiocyanate group.
Uniqueness
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol is unique due to the presence of the thiocyanate group, which imparts specific chemical reactivity and potential biological activities not found in its analogs.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
[2-(2-hydroxy-5-methoxyphenyl)-2-methylpropyl] thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,7-16-8-13)10-6-9(15-3)4-5-11(10)14/h4-6,14H,7H2,1-3H3 |
InChI Key |
QICSCEKWOYCKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC#N)C1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)

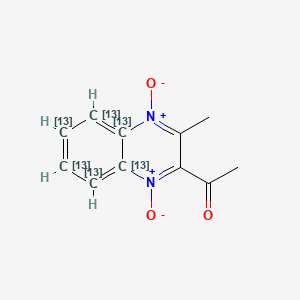
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
